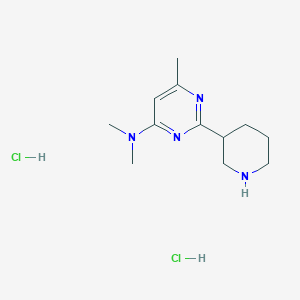
Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Übersicht
Beschreibung
Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride, or DMPPD, is a synthetic compound with a variety of applications in scientific research. It belongs to a class of compounds known as piperidines, which are nitrogen-containing compounds that are widely used in organic synthesis. DMPPD has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Pyrimidine derivatives have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Synthesis of Pyrimidine Derivatives : Studies have focused on the synthesis of various pyrimidine derivatives, exploring their potential in different chemical reactions and biological applications (Paronikyan et al., 2016).
Catalyzed Synthesis : Efficient synthesis of pyridine-pyrimidines using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been reported, highlighting a novel approach in the field of catalysis and organic synthesis (Rahmani et al., 2018).
Antifungal and Insecticidal Activity : Some pyrimidine derivatives have been investigated for their moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Medicinal Chemistry and Therapeutic Potential
Anticonvulsant and Antinociceptive Activity : Research has been conducted on the synthesis of new hybrid molecules derived from pyrimidin-derivatives, evaluating their anticonvulsant and antinociceptive properties (Kamiński et al., 2016).
Synthesis for PET Ligand Imaging : Studies have developed synthesis methods for potential PET ligands, such as CRF1 antagonists, to aid in vivo imaging (Kumar et al., 2003).
Affinity to Muscarinic M2-Receptor : Research on synthesizing hybrid molecules containing fragments of muscarinic receptor antagonists highlights their potential in medicinal chemistry (Holzgrabe & Heller, 2003).
Antioxidant Properties and Chemical Analysis
Antioxidant Evaluation : Pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, contributing to the understanding of the chemical and biological activity of these compounds (Gouda, 2012).
Antimicrobial and Antitubercular Activities : Novel pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, indicating potential applications in treating bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).
Eigenschaften
IUPAC Name |
N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-7-11(16(2)3)15-12(14-9)10-5-4-6-13-8-10;;/h7,10,13H,4-6,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXWJRYNJTREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



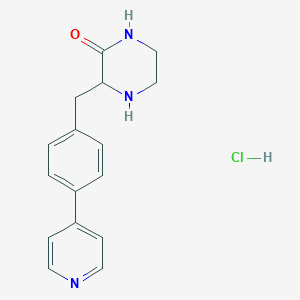
![[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402562.png)
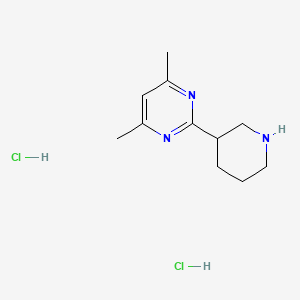
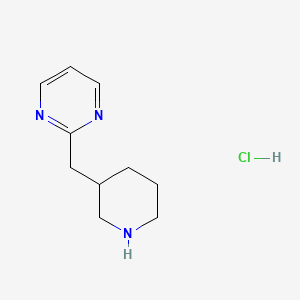
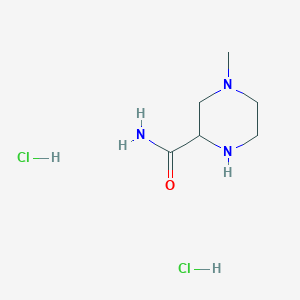
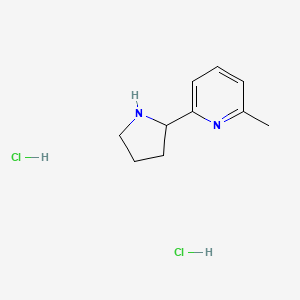
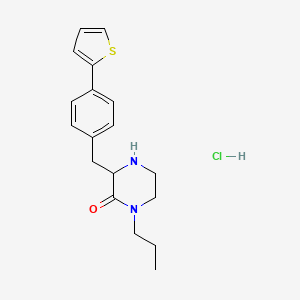
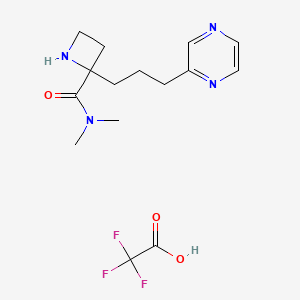

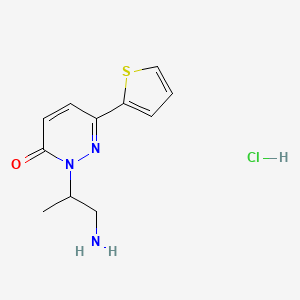
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
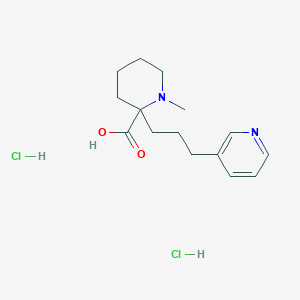
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)